molecular formula C8H9ClO3S B2626308 1-(Chloromethoxy)-4-methylsulfonylbenzene CAS No. 1538084-42-2

1-(Chloromethoxy)-4-methylsulfonylbenzene

Cat. No. B2626308
M. Wt: 220.67
InChI Key: MAGJPGSFMJAIMT-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants and products of the reaction, as well as the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Analytical Chemistry Applications

One study highlights the development of a colorimetric assay for lipid peroxidation, utilizing methanesulfonic acid to optimize the yield of a chromophore produced from malondialdehyde and 4-hydroxyalkenals. This method aids in the measurement of these compounds in biological samples, demonstrating the utility of sulfone compounds in analytical chemistry (Gérard-Monnier et al., 1998).

Materials Science

Research on polymers has shown that sulfone compounds can be integral in the synthesis of poly(p-arylene vinylene) precursors, through mechanisms involving both radical and anionic polymerization. This work illustrates the role of such compounds in creating high and low molecular weight polymer fractions, indicating potential applications in materials science (Hontis et al., 1999).

Organic Synthesis

The asymmetric synthesis of α,β-epoxysulfones under phase-transfer catalyzed conditions demonstrates the utility of sulfone compounds in enantioselective synthesis, offering routes to produce coupling products with significant enantiomeric excess. Such methodologies are crucial for the synthesis of enantiomerically pure compounds in organic chemistry (Arai et al., 1998).

Environmental Applications

Investigations into the degradation of pollutants utilize sulfone compounds as intermediates or catalysts. For example, the activation of peroxymonosulfate by carbon nanotubes for the degradation of organic pollutants reveals the potential of sulfone-based systems in environmental remediation technologies, showcasing the formation of highly reactive oxygen species for pollutant oxidation (Cheng et al., 2017).

Safety And Hazards

This includes identifying any risks associated with handling or exposure to the compound, as well as appropriate safety precautions. Material Safety Data Sheets (MSDS) are a common source of this information.


Future Directions

This involves discussing potential future research directions or applications for the compound.


For a specific compound like “1-(Chloromethoxy)-4-methylsulfonylbenzene”, you would need to consult scientific literature or databases for information in these categories. If the compound is not widely studied, it may be necessary to make predictions based on the properties and behavior of similar compounds. Please consult with a chemical professional for accurate information.


properties

IUPAC Name

1-(chloromethoxy)-4-methylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c1-13(10,11)8-4-2-7(3-5-8)12-6-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGJPGSFMJAIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethoxy)-4-methanesulfonylbenzene

CAS RN

1538084-42-2
Record name 1-(chloromethoxy)-4-methanesulfonylbenzene
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